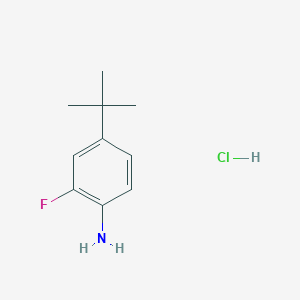

4-Tert-butyl-2-fluoroaniline;hydrochloride

Description

4-Tert-butyl-2-fluoroaniline hydrochloride is a halogenated aromatic amine derivative with a molecular formula of C₁₀H₁₄FN·HCl and a molecular weight of 203.64 g/mol. Its structure features a tert-butyl group at the para position and a fluorine atom at the ortho position relative to the amine group, which is protonated as a hydrochloride salt . Key physicochemical properties include:

Properties

IUPAC Name |

4-tert-butyl-2-fluoroaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN.ClH/c1-10(2,3)7-4-5-9(12)8(11)6-7;/h4-6H,12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWTUPPCFLVGWOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-2-fluoroaniline;hydrochloride typically involves the reaction of 4-tert-butylaniline with a fluorinating agent under controlled conditions. The reaction is carried out in the presence of a catalyst and a solvent to facilitate the substitution of the hydrogen atom with a fluorine atom. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2-fluoroaniline;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in the replacement of the fluorine atom with other functional groups .

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : 4-Tert-butyl-2-fluoroaniline;hydrochloride serves as a versatile building block in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including nucleophilic substitutions and coupling reactions.

- Reagent in Chemical Reactions : It is utilized as a reagent in various chemical reactions, enhancing the efficiency and selectivity of synthetic pathways. For instance, it can be involved in the synthesis of fluorinated compounds, which are important in pharmaceuticals and agrochemicals .

Biological Applications

- Enzyme Mechanisms Studies : The compound is used in biochemical assays to study enzyme mechanisms. Its ability to interact with biological targets makes it valuable for probing enzyme activity and understanding metabolic pathways.

- Drug Design : The presence of a fluorine atom enhances the binding affinity of molecules to target proteins, making this compound a candidate for drug design. Preliminary studies suggest potential interactions with neurotransmitter receptors.

Industrial Applications

- Intermediate in Specialty Chemicals Production : In the industrial sector, this compound acts as an intermediate in the production of specialty chemicals. Its unique properties facilitate the synthesis of compounds used in pharmaceuticals and agricultural chemicals .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated that 4-tert-butyl-2-fluoroaniline inhibits specific enzymes involved in metabolic pathways, suggesting its potential use as a therapeutic agent. |

| Study B | Organic Synthesis | Highlighted its role as an effective building block for synthesizing novel bioactive molecules with enhanced pharmacological properties. |

| Study C | Interaction Studies | Found that the compound interacts with neurotransmitter receptors, indicating possible implications for neurological drug development. |

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-fluoroaniline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects :

- The tert-butyl group in 4-tert-butyl-2-fluoroaniline hydrochloride enhances steric bulk and lipophilicity compared to smaller substituents like -CH₃ or -OCH₂CH₃ in related compounds .

- Halogen Variations : Fluorine (electron-withdrawing) vs. chlorine (larger size, polarizability) impacts electronic properties and reactivity. For example, 2-chloro-4-fluoroaniline hydrochloride may exhibit distinct nucleophilic aromatic substitution behavior .

Applications: Pharmaceutical Intermediates: 4-Chloro-2-trifluoroacetoaniline hydrochloride hydrate is critical for Efavirenz production , whereas 4-tert-butyl-2-fluoroaniline hydrochloride’s applications are less documented but inferred from its structural role in drug discovery .

Physicochemical Properties

- Collision Cross-Section (CCS) : 4-Tert-butyl-2-fluoroaniline hydrochloride’s [M+H]⁺ CCS (136.8 Ų) is smaller than [M+Na]⁺ (148.5 Ų), reflecting adduct-dependent differences in ion mobility . Comparable data for other compounds is unavailable.

- Thermodynamic Stability : The tert-butyl group may improve stability compared to ethoxy or methyl substituents due to steric protection of the amine group.

Biological Activity

4-Tert-butyl-2-fluoroaniline hydrochloride is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesizing recent research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

4-Tert-butyl-2-fluoroaniline features a tert-butyl group and a fluorine atom attached to an aniline structure, which influences its biological interactions. The compound is characterized by:

- Molecular Formula : C10H13ClF

- Appearance : Colorless to pale yellow liquid or solid

- Toxicity : Relatively low but requires careful handling due to harmful effects upon ingestion or skin contact.

Mechanism of Biological Activity

The presence of both a bulky tert-butyl group and a polar fluorine atom enhances the compound's binding affinity to various biological targets. This dual nature allows it to interact with neurotransmitter receptors and enzymes involved in metabolic pathways, suggesting potential applications in drug design.

Interaction Studies

Preliminary studies indicate that 4-tert-butyl-2-fluoroaniline may interact with:

- Neurotransmitter Receptors : Potential modulation of neurotransmission.

- Metabolic Enzymes : Possible influence on metabolic pathways.

Further research is necessary to elucidate the precise mechanisms of these interactions and their therapeutic implications.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of 4-tert-butyl-2-fluoroaniline derivatives. In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including hepatocarcinoma (Huh7) and colon epithelial carcinoma (Caco-2) cells. For instance:

| Compound | Cell Line | TSI Value |

|---|---|---|

| Derivative 1 | Huh7 | 1.2 |

| Derivative 2 | Caco-2 | 0.8 |

These values indicate a submicromolar effect, suggesting that modifications to the structure can enhance biological activity against cancer cells .

Antiparasitic Activity

In addition to anticancer properties, derivatives of 4-tert-butyl-2-fluoroaniline have been evaluated for antiparasitic activity. A study focused on optimizing compounds for efficacy against Plasmodium falciparum, revealing that specific modifications improved both aqueous solubility and metabolic stability while maintaining high levels of antiparasitic activity .

| Compound | EC50 (μM) | Activity Type |

|---|---|---|

| Optimized Analog | 0.004 | Antiparasitic (asexual stage) |

| Reference Compound | 0.030 | Antiparasitic (transmission stage) |

Synthesis Methods

Various synthetic routes have been developed for producing 4-tert-butyl-2-fluoroaniline, often involving the transformation of tert-butylphenols into fluorinated derivatives. These methods are crucial for obtaining compounds with desired biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.